(2,6-Difluorophenyl)methanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

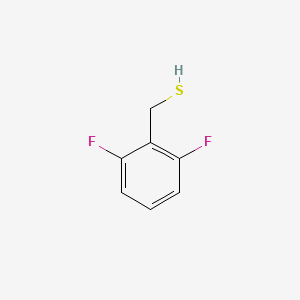

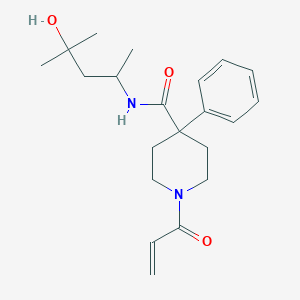

“(2,6-Difluorophenyl)methanethiol” is a chemical compound with the formula C7H6F2S . It is used in various chemical reactions and has a molecular weight of 160.18 .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2,6-Difluorbenzylthiol (0.33 g, 2 mmol) and potassium carbonate (1.84 g, 13mmol) in dry DMF (7.5 ml) under nitrogen . The mixture is stirred for 5 hours at room temperature and stored at room temperature for 1 week . The mixture is then filtered and the filtrate diluted with water. The aqueous phase is extracted with ethyl acetate twice. The combined organic extracts are washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by chromatography on silica gel (eluent: ethyl acetate / hexane) to give the product as a white solid (0.23 g, 45% yield) .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two fluorine atoms and a methanethiol group attached to it .Applications De Recherche Scientifique

Methanethiol Oxidation and Reaction Studies

- Oxidation to Dimethyl Disulfide and Trisulfide : Methanethiol's oxidation in the presence of transition metals and ascorbate was studied, leading to the formation of dimethyl disulfide and trisulfide, which are significant in food chemistry and related applications (Chin & Lindsay, 1994).

- Formation from Methionine : The synthesis of methanethiol from methionine and sulphite, catalyzed by iron or manganous ions, is an important reaction in food science and biochemistry (Wainwright, McMahon, & McDowell, 1972).

Catalytic Synthesis

- Synthesis from Hydrogen Sulfide and Carbon Monoxide : Research on catalytic systems for synthesizing methanethiol from CO and H2S, using sulfided vanadium catalysts, is crucial for understanding chemical synthesis and reaction mechanisms (Mul, Wachs, & Hirschon, 2003).

Environmental and Safety Aspects

- Safety in Animal Feed : Studies on the safety of methanethiol as a feed additive for animals highlight its environmental and biological impacts, especially in terms of consumer and environmental safety (Bampidis et al., 2020).

Methanotrophs and Biotechnological Applications

- Methanotrophs and Methane Utilization : Methanotrophs, which use methane as a carbon source, can generate valuable products including methanol, lipids, and proteins. Understanding their role in methane metabolism is crucial for biotechnology and environmental science (Strong, Xie, & Clarke, 2015).

Adsorption and Surface Chemistry

- Adsorption on Metal Surfaces : The adsorption of methanethiolate on metal surfaces like Au(111) provides insights into surface chemistry and molecular self-assembly, relevant in materials science and nanotechnology (Maksymovych, Sorescu, & Yates, 2006).

Catalytic Properties and Reaction Mechanisms

- Catalytic Synthesis on Various Catalysts : The study of methanethiol synthesis on different catalysts, such as K2MoS4/SiO2, contributes to our understanding of catalytic properties and reaction mechanisms in industrial chemistry (Yang et al., 1998).

Methane Sensing and Environmental Monitoring

- Gas Sensing Technologies : The development of sensors for detecting methane, a significant environmental and industrial concern, is aided by understanding the reactions and properties of related sulfur compounds (Zhou et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of (2,6-Difluorophenyl)methanethiol is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A . This enzyme plays a crucial role in regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its activity and thereby influencing the levels of camp within the cell .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those regulated by cAMP. As a secondary messenger, cAMP is involved in a wide range of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. By influencing the activity of the high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A, this compound may impact these pathways .

Result of Action

The molecular and cellular effects of this compound’s action would be dependent on its interaction with the high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A and the subsequent changes in cAMP-regulated pathways . These effects could potentially include changes in cellular metabolism and other processes regulated by cAMP.

Propriétés

IUPAC Name |

(2,6-difluorophenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLAKERHHWPZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CS)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-2-imino-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2920180.png)

![4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2920181.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920186.png)

![N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2920188.png)

![6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2920193.png)

![2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2920195.png)

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920203.png)